METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE
Overview
Description
METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoroacetyl group attached to an indole ring, which is further connected to a benzoate ester. The presence of trifluoromethyl groups imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is first functionalized with a trifluoroacetyl group using trifluoroacetic anhydride under acidic conditions. This intermediate is then reacted with an appropriate amine to introduce the acetamido group. Finally, the benzoate ester is formed through esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(TRIFLUOROMETHYL)BENZOATE: Similar in structure but lacks the indole ring, resulting in different chemical properties and reactivity.
2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE: Contains trifluoromethyl groups but differs in the overall structure and applications.
Uniqueness
METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE is unique due to the combination of the trifluoroacetyl group and the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-29-19(28)13-7-2-4-8-15(13)24-17(26)11-25-10-14(18(27)20(21,22)23)12-6-3-5-9-16(12)25/h2-10H,11H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTILSHNQGBVYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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